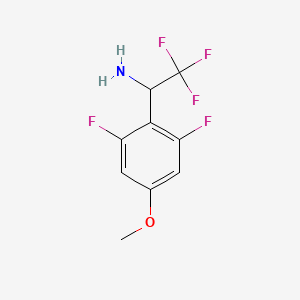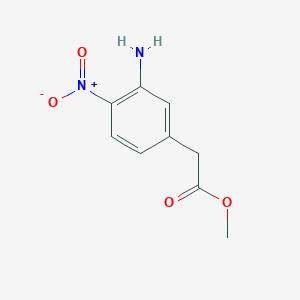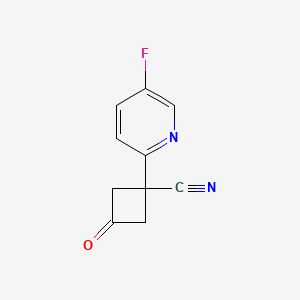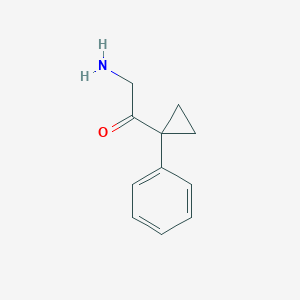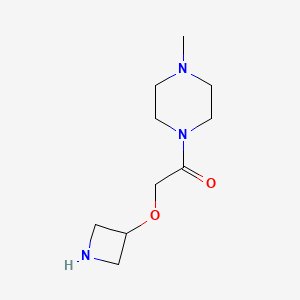
2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure, combining an azetidine ring, a piperazine ring, and an ethanone moiety. Its distinct chemical architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For example, 3-chloro-1-propanol can be treated with a base such as sodium hydride to form the azetidine ring.
Attachment of Ethanone Moiety: The ethanone moiety can be introduced through a nucleophilic substitution reaction. The azetidine ring can be reacted with an appropriate ethanone derivative, such as 2-bromoacetone, under basic conditions to form the desired product.
Introduction of Piperazine Ring: The final step involves the introduction of the piperazine ring. This can be achieved by reacting the intermediate product with 4-methylpiperazine under suitable conditions, such as refluxing in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Pharmacology: Research focuses on its interactions with biological targets, including receptors and enzymes, to understand its therapeutic potential.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure with a propanone moiety instead of ethanone.
2-(Azetidin-3-yloxy)-1-(4-ethylpiperazin-1-yl)ethan-1-one: Similar structure with an ethyl group on the piperazine ring.
2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)butan-1-one: Similar structure with a butanone moiety instead of ethanone.
Uniqueness
2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C10H19N3O2/c1-12-2-4-13(5-3-12)10(14)8-15-9-6-11-7-9/h9,11H,2-8H2,1H3 |
InChI Key |
RGZXGVDJUQSLBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)


![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)
